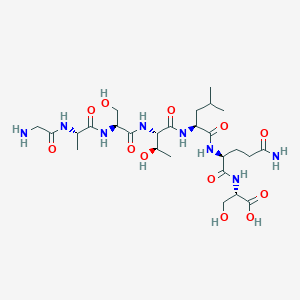
N-Benzyl-2-ethylbutan-1-imine N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-2-ethylbutan-1-imine N-oxide is an organic compound that belongs to the class of N-oxides N-oxides are characterized by the presence of an oxygen atom bonded to a nitrogen atom, resulting in a zwitterionic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Benzyl-2-ethylbutan-1-imine N-oxide can be synthesized through the oxidation of the corresponding amine. One common method involves the use of hydrogen peroxide as the oxidizing agent in the presence of a base. The reaction typically proceeds as follows:
- The amine is treated with hydrogen peroxide.
- The reaction mixture is heated to facilitate the oxidation process.
- The resulting N-oxide is isolated and purified.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts, such as rhenium-based catalysts, can enhance the yield and selectivity of the oxidation process .
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-2-ethylbutan-1-imine N-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various oxidation products.
Reduction: Reduction of the N-oxide can regenerate the corresponding amine.
Substitution: The N-oxide can participate in substitution reactions, where the oxygen atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium perborate, and urea-hydrogen peroxide adduct are commonly used oxidizing agents
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the N-oxide back to the amine.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Further oxidation can lead to the formation of hydroxylamines or nitrones.
Reduction: The major product of reduction is the corresponding amine.
Substitution: The products of substitution reactions depend on the nucleophile used and the reaction conditions.
Applications De Recherche Scientifique
N-Benzyl-2-ethylbutan-1-imine N-oxide has several applications in scientific research:
Biology: The compound can be used in studies involving the oxidation of amines and the formation of N-oxides.
Medicine: Research into the biological activity of N-oxides may lead to the development of new pharmaceuticals.
Industry: This compound can be used in the production of fine chemicals and as an intermediate in the synthesis of other compounds
Mécanisme D'action
The mechanism of action of N-Benzyl-2-ethylbutan-1-imine N-oxide involves the formation of a zwitterionic structure, where the nitrogen atom carries a positive charge and the oxygen atom carries a negative charge. This structure allows the compound to act as a base in intramolecular elimination reactions, such as the Cope elimination . The N-oxide can also participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions .
Comparaison Avec Des Composés Similaires
N-Benzyl-2-ethylbutan-1-imine N-oxide can be compared to other N-oxides, such as:
Pyridine N-oxide: Similar in structure but derived from pyridine.
Trimethylamine N-oxide: Another N-oxide with a simpler structure, often used in studies of protein folding and stability.
Lactam N-oxides: These compounds have a cyclic structure and are used in various synthetic applications.
The uniqueness of this compound lies in its specific structure, which allows for unique reactivity and applications in both research and industry.
Propriétés
Numéro CAS |
823817-63-6 |
|---|---|
Formule moléculaire |
C13H19NO |
Poids moléculaire |
205.30 g/mol |
Nom IUPAC |
N-benzyl-2-ethylbutan-1-imine oxide |
InChI |
InChI=1S/C13H19NO/c1-3-12(4-2)10-14(15)11-13-8-6-5-7-9-13/h5-10,12H,3-4,11H2,1-2H3 |
Clé InChI |
MXQNRHCAQYQRQU-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)C=[N+](CC1=CC=CC=C1)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~-[(2-Fluorophenyl)methyl]-N~2~-(4-methylpentan-2-yl)ethane-1,2-diamine](/img/structure/B14220895.png)
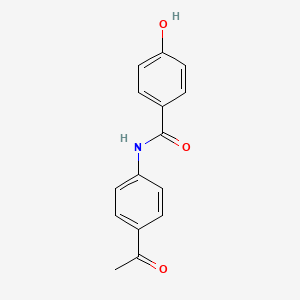
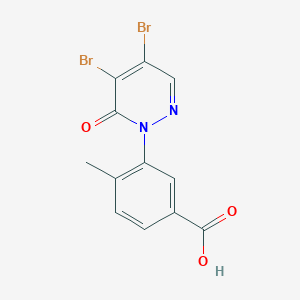
![Trimethyl[4-(trimethylstannyl)non-4-EN-1-YN-1-YL]silane](/img/structure/B14220931.png)
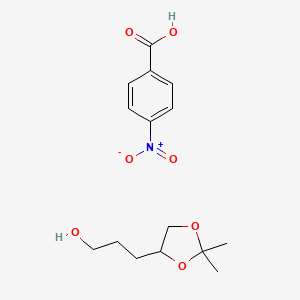
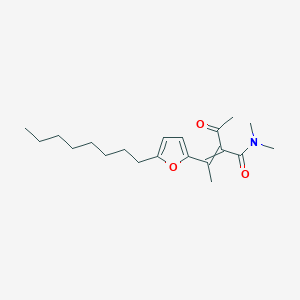
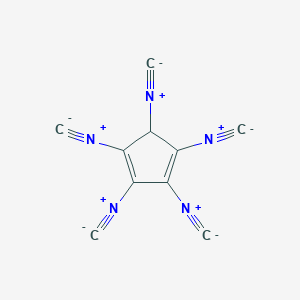
![4-[(E)-Phenyldiazenyl]-2,2'-bipyridine](/img/structure/B14220941.png)
![Carbamic acid, [[methyl(phenylmethyl)amino]sulfonyl]-, methyl ester](/img/structure/B14220948.png)
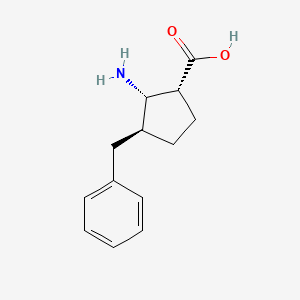
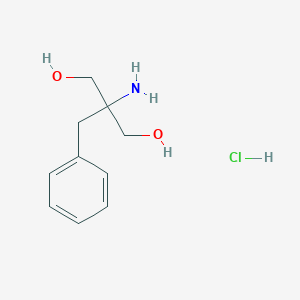
![Carbamic acid, [2-[(4-chlorophenyl)thio]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B14220963.png)
![{[4-(Hexyloxy)phenyl]methyl}(triphenyl)phosphanium chloride](/img/structure/B14220968.png)
